(Rs)-N-((S)-(4-(Tert-butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9h-xanthen-4-yl)methyl)-2-met
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Overview
Description
(Rs)-N-((S)-(4-(Tert-butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9h-xanthen-4-yl)methyl)-2-met is a complex organic compound with a unique structure that includes a tert-butyl group, a diphenylphosphanyl group, and a xanthene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rs)-N-((S)-(4-(Tert-butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9h-xanthen-4-yl)methyl)-2-met typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the xanthene derivative: This involves the reaction of 9,9-dimethylxanthene with appropriate reagents to introduce the diphenylphosphanyl group.
Introduction of the tert-butyl group: This step involves the reaction of the intermediate with tert-butyl chloride under suitable conditions.
Final coupling reaction: The final step involves coupling the intermediate with the appropriate amine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Rs)-N-((S)-(4-(Tert-butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9h-xanthen-4-yl)methyl)-2-met can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl or xanthene rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
(Rs)-N-((S)-(4-(Tert-butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9h-xanthen-4-yl)methyl)-2-met has several scientific research applications:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Organic Synthesis: It can be used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Research: It can be used in the study of biological systems, particularly in the development of new drugs or therapeutic agents.
Mechanism of Action
The mechanism of action of (Rs)-N-((S)-(4-(Tert-butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9h-xanthen-4-yl)methyl)-2-met involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating various chemical transformations. The molecular pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl [(RS)-(Diphenylmethyl)sulfinyl]acetate: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene: Another compound with diphenylamino groups, used in photocatalytic transformations.
Uniqueness
(Rs)-N-((S)-(4-(Tert-butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9h-xanthen-4-yl)methyl)-2-met is unique due to its combination of a tert-butyl group, a diphenylphosphanyl group, and a xanthene derivative. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific applications.
Properties
IUPAC Name |
N-[(4-tert-butylphenyl)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H46NO2PS/c1-40(2,3)30-27-25-29(26-28-30)37(43-47(44)41(4,5)6)33-21-15-22-34-38(33)45-39-35(42(34,7)8)23-16-24-36(39)46(31-17-11-9-12-18-31)32-19-13-10-14-20-32/h9-28,37,43H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTIVTACNRPUBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=C(C=C6)C(C)(C)C)NS(=O)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H46NO2PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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